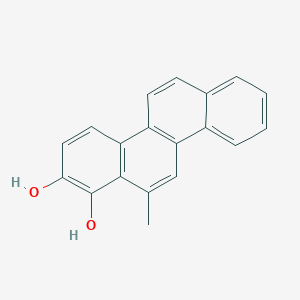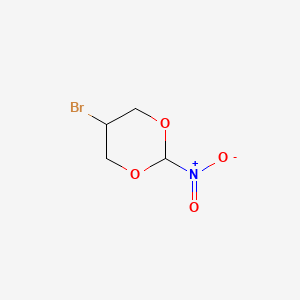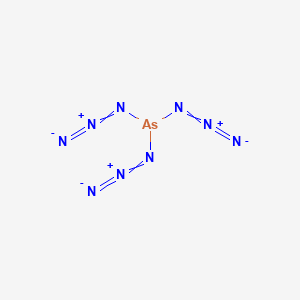![molecular formula C16H21N B12562993 N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline CAS No. 183902-42-3](/img/structure/B12562993.png)
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, as well as an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Substitution reactions:
Aniline attachment: The final step involves the nucleophilic substitution of aniline onto the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Aplicaciones Científicas De Investigación
N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: A structurally similar compound with a ketone group instead of an aniline moiety.
Carveol: Another related compound with a similar cyclohexene structure but different substituents.
Propiedades
Número CAS |
183902-42-3 |
|---|---|
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)aniline |
InChI |
InChI=1S/C16H21N/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,14,16-17H,1,10-11H2,2-3H3 |
Clave InChI |
OOAMQOGCOHOCOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1NC2=CC=CC=C2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

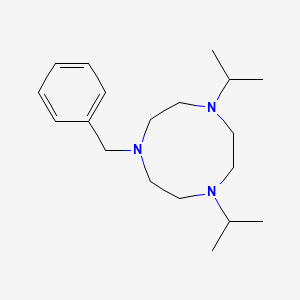
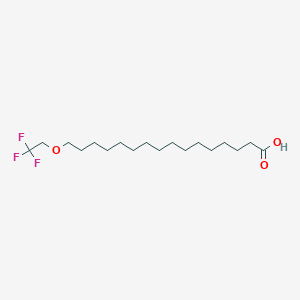
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
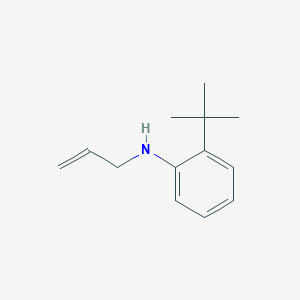
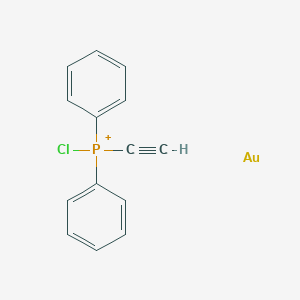

![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
